molecular formula C11H14O3 B1217168 Isobutyl salicylate CAS No. 87-19-4

Isobutyl salicylate

Cat. No. B1217168
CAS RN: 87-19-4
M. Wt: 194.23 g/mol
InChI Key: PTXDBYSCVQQBNF-UHFFFAOYSA-N
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Description

Isobutyl salicylate is a compound with an orchid, wintergreen-like odor similar to amyl salicylate and a bitter taste . It is often used as a fragrance ingredient .


Synthesis Analysis

Isobutyl salicylate may be synthesized by esterification of isobutyl alcohol and salicylic acid . The synthesis of an ester can be accomplished in one of several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The empirical formula of Isobutyl salicylate is C11H14O3 . Its molecular weight is 194.23 . The molar refractive index is 53.76 and the molar volume is 175.6 cm³/mol .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of Isobutyl salicylate is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

Isobutyl salicylate is a colorless to pale yellow clear liquid . It has a specific gravity of 1.0600 to 1.0680 at 20°C and 1.0360 to 1.0660 at 25°C . It is insoluble in water . The boiling point is 267 °C .

Scientific Research Applications

Enhancement of Productivity in Propylene Polymerization

Isobutyl salicylate plays a significant role as an internal salicylate donor (SID) in Ziegler–Natta catalyzed propylene polymerization. It enhances the activity and isotacticity of the polymer, which is crucial for producing high-performance polypropylene with characteristics like stiffness, high melting point, and impact resistance. The use of Isobutyl salicylate results in stronger adsorption energies and better catalytic performance compared to traditional electron donors .

Flavoring Agent in Animal Feed

As part of chemical group 23, Isobutyl salicylate is evaluated for its safety and efficacy when used as a flavoring agent in animal feed. Its role is to enhance the palatability of feed, ensuring better consumption and nutrition absorption by the target species .

Chromatographic Analysis

In the field of analytical chemistry, Isobutyl salicylate is utilized in chromatographic processes. It serves as a standard or a component in the separation mixtures during High-Performance Liquid Chromatography (HPLC) analysis, aiding in the identification and quantification of various substances .

Fragrance Component in Perfumery

Isobutyl salicylate is a key ingredient in the fragrance industry. It is naturally found in magnolias and imparts exotic floral notes reminiscent of orchids, clover, and grass. Its consistent quality and sustainability make it a preferred choice for creating fragrances .

Mechanism of Action

Target of Action

Isobutyl salicylate is a derivative of salicylic acid . The primary targets of salicylic acid, and by extension isobutyl salicylate, are the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

Isobutyl salicylate, like other salicylates, inhibits COX-1 and COX-2 enzymes . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these substances leads to the compound’s analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylates, including isobutyl salicylate, are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . In bacteria, salicylate production is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .

Pharmacokinetics

It is insoluble in water, but soluble in alcohol, fixed oils, and oxygenated solvents .

Result of Action

The molecular and cellular effects of isobutyl salicylate’s action are primarily its analgesic and anti-inflammatory activities due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in the production of prostaglandins and thromboxanes, substances that are responsible for pain and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isobutyl salicylate. For instance, soil microorganisms can biodegrade non-steroidal anti-inflammatory drugs, including salicylates, affecting their environmental persistence . Additionally, salicylic acid, a related compound, plays a role in plant responses to various biotic and abiotic stresses

Safety and Hazards

Isobutyl salicylate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-methylpropyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXDBYSCVQQBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047186
Record name Isobutyl salicylate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odour
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036432
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

261.00 °C. @ 760.00 mm Hg
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.062-1.069
Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl salicylate

CAS RN

87-19-4
Record name Isobutyl salicylate
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Record name Isobutyl salicylate
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Record name Isobutyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 2-methylpropyl ester
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Record name Isobutyl salicylate
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Record name Isobutyl salicylate
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Record name ISOBUTYL SALICYLATE
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Record name Isobutyl salicylate
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URL http://www.hmdb.ca/metabolites/HMDB0036432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-6 °C
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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